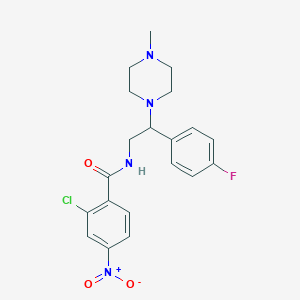

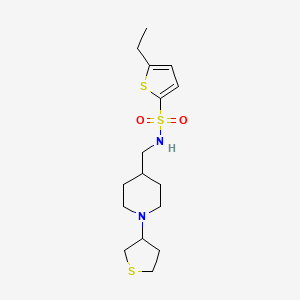

1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. Migraines are a debilitating neurological disorder that affects millions of people worldwide. The development of Lasmiditan is a significant breakthrough in the treatment of migraines, as it provides an alternative to existing therapies that have limitations in terms of efficacy and safety.

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Iridium-Catalyzed Allylic Alkylation : The compound has been utilized in the context of iridium-catalyzed regio- and enantioselective allylic alkylation processes. This method enables the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds, demonstrating the compound's role in producing fluorinated derivatives with potential applications in medicinal chemistry and materials science (Liu et al., 2009).

Catalytic Asymmetric Addition : Another application involves the chiral phosphoric acid (CPA)-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitating metal-free access to sulfone and fluorine-containing quaternary stereocenters. This process highlights the compound's utility in accessing complex molecular architectures relevant to pharmaceutical development (Bhosale et al., 2022).

Structural Studies

X-ray Powder Diffraction : The compound's framework has been examined through X-ray powder diffraction in a study of nimesulide triazole derivatives. This research sheds light on the nature of intermolecular interactions and the compound's potential for forming supramolecular assemblies, which could inform material science and drug delivery research (Dey et al., 2015).

Fluorination Techniques

Palladium-Catalyzed Monofluoromethylation : The use of the compound in palladium-catalyzed monofluoromethylation has been reported, showcasing its role in introducing fluorine atoms into organic molecules. This technique is pivotal for the synthesis of fluorinated allenes, which are valuable in developing biologically active compounds and materials (Ogasawara et al., 2009).

Enantioselective Monofluoromethylation

Chiral Phase-Transfer Catalysis : A highly enantioselective monofluoromethylation utilizing the compound under chiral phase-transfer catalysis has been developed. This approach emphasizes the compound's versatility in stereoselective synthesis, enabling the preparation of chiral molecules with a fluorine atom, which are crucial for pharmaceuticals and agrochemicals (Matsuzaki et al., 2013).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O2S/c1-13(2)19-9-7-14(8-10-19)11-18-22(20,21)12-15-3-5-16(17)6-4-15/h3-6,13-14,18H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCORQXBRPMZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)

![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)

![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)

![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)